Eleutherin

概述

描述

Origin and Botanical Sources of Eleutherin

The primary source of this compound is the plant genus Eleutherine, particularly Eleutherine bulbosa (Mill.) Urb. This plant, also known by various common names such as "Bawang Dayak" (in Indonesia), "Lagrimas de la Virgen" (in Spanish), and "Yahuar Piripiri", is a herbaceous, perennial bulbous plant belonging to the Iridaceae family (the iris family). It is native to Central and South America and has been introduced to other regions, including parts of Asia and Africa.

Eleutherine bulbosa is characterized by its reddish-purple bulb, similar in appearance to a small red onion. This bulb has been traditionally used in various ethnomedical practices for its purported health benefits. It is within this bulb that this compound is found, along with other related naphthoquinone[“][“].

Chemical Classification and Structure

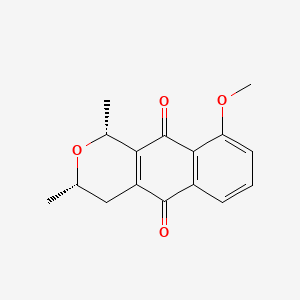

As mentioned, this compound is classified as a naphthoquinone. Its chemical structure consists of a naphthalene ring with two ketone groups and various substituent groups that determine its specific properties. The basic naphthoquinone structure provides a reactive framework that can participate in various chemical and biological interactions[“][“].

Chemical Structure and Properties

Detailed Explanation of Eleutherin's Chemical Structure

This compound is a naphthoquinone derivative. Its structure is based on the naphthoquinone core, a bicyclic aromatic ketone. Specifically, this compound possesses a 1,4-naphthoquinone core substituted with methoxy and methyl groups. The precise arrangement and stereochemistry of these substituents are crucial for its properties and interactions. The presence of chiral centers gives rise to stereoisomers (enantiomers), which can exhibit different biological activities[“][“].

The Naphthoquinone Core Structure

The naphthoquinone core is the defining feature of this class of compounds. It consists of a naphthalene ring (two fused benzene rings) with two ketone (C=O) groups at positions 1 and 4. This core structure is responsible for the characteristic reactivity of naphthoquinones, particularly their ability to participate in redox reactions. The conjugated π-electron system within the naphthoquinone core contributes to its electronic properties and UV-Vis absorption spectrum.

Key Chemical Properties of this compound

Understanding the physicochemical properties of this compound is crucial for its isolation, characterization, and potential applications. Key properties include:

Molecular Weight: 272.29 g/mol

Melting Point: While precise melting point data specifically for purified this compound is sometimes hard to find directly, studies on Eleutherine bulbosa extracts containing this compound often mention melting points in the range of similar naphthoquinones, suggesting a range around 170-180 °C. More precise data would require isolated and purified this compound.

Appearance: Typically isolated as yellow to orange crystalline solids.

Solubility: Generally soluble in polar organic solvents like methanol, ethanol, dichloromethane, and chloroform. Poorly soluble in water. Solubility can be enhanced in mixtures of organic solvents.

Stability: Naphthoquinones are generally susceptible to degradation by light (especially UV light), heat, and oxidizing agents. Storage under inert atmosphere, low temperatures, and in the dark is recommended. The presence of hydroxyl groups in some naphthoquinones can also influence their stability in different pH conditions.

Table 1: Key Chemical Properties of this compound

| Property | Description |

| Chemical Formula | C16H16O4 |

| Molecular Weight | 272.29 g/mol |

| Appearance | Yellow to orange crystalline solid (typical of naphthoquinones). |

| Solubility | Soluble in polar organic solvents (methanol, ethanol, dichloromethane, chloroform)Poorly soluble in water. |

| Stability | Susceptible to degradation by light (especially UV), heat, and oxidizing agents. Recommended storage: inert atmosphere, low temperature, dark conditions. |

| Core Structure | 1,4-Naphthoquinone |

This compound's Structure and Its Relation to Potential Biological Activity

The biological activity of this compound is closely related to its chemical structure, particularly the naphthoquinone core and the attached substituents.

Redox Activity: The quinone moiety is readily involved in redox cycling, generating reactive oxygen species (ROS). This property can contribute to both potential therapeutic effects (e.g., in some anti-cancer mechanisms) and potential toxicity if not tightly regulated within biological systems.

DNA Interaction: Naphthoquinones can intercalate into DNA and/or alkylate DNA bases, potentially interfering with DNA replication and other cellular processes.

Protein Binding: The electrophilic nature of the quinone group allows it to react with nucleophilic sites on proteins (e.g., thiol groups of cysteine residues), potentially modulating enzyme activity or other protein functions[“].

Stereochemistry: The presence of chiral centers in this compound means that it can exist as different stereoisomers (enantiomers). These enantiomers can interact differently with biological targets, leading to variations in their biological activity. Studies investigating the specific stereochemistry of this compound and its impact on biological activity are limited but represent an important area for future research[“].

Case Studies and Research Findings (Indirect Evidence)

Direct studies focusing solely on the structure-activity relationship of purified this compound are limited. However, studies on extracts of Eleutherine bulbosa, which contain this compound along with other related naphthoquinones, provide indirect evidence.

Studies investigating the antimicrobial activity of E. bulbosa extracts often correlate the observed activity with the presence of naphthoquinones. This suggests that the naphthoquinone core structure, present in this compound, is crucial for this activity. (For example, you might find such information in ethnopharmacological studies or phytochemical analyses of E. bulbosa).

Research on other naphthoquinones provides a basis for understanding the potential mechanisms of action of this compound. For example, studies on plumbagin (another naphthoquinone) have demonstrated its ability to induce ROS production and interact with DNA.

These findings can be extrapolated to suggest potential similar mechanisms for this compound, though direct evidence is needed[“].

Focus on Natural Sources

The Eleutherine Genus: The Primary Source of Eleutherin

The primary and most well-documented source of this compound is the plant genus Eleutherine, belonging to the Iridaceae family (the iris family). Within this genus, Eleutherine bulbosa (this compound) Urb. is the most prominent species known to contain this compound. While the name Eleutherine americana has appeared in some literature, it is generally considered a synonym of Eleutherine bulbosa or a misapplication. Therefore, this discussion will primarily focus on Eleutherine bulbosa[“][“].

Eleutherine bulbosa: Botanical Characteristics and Geographical Distribution

Eleutherine bulbosa is a perennial, herbaceous plant characterized by its bulbous rootstock, which is typically reddish-purple in color, resembling a small red onion. The plant produces linear leaves and small, white flowers. It is this bulbous rootstock that contains the highest concentration of this compound and other related naphthoquinones[“][“].

Geographical Distribution: Eleutherine bulbosa is native to the tropical regions of Central and South America.Its distribution extends from Mexico and Central America through the Amazon basin and into parts of South America, including Brazil, Bolivia, Peru, and Argentina. It has also been introduced to other tropical regions, including parts of Southeast Asia and Africa, where it may be cultivated or naturalized.

Table 1: Key Characteristics of Eleutherine bulbosa

| Characteristic | Description |

| Scientific Name | Eleutherine bulbosa (this compound) Urb. |

| Synonyms | Eleutherine americana (often considered a synonym or misapplication) |

| Synonyms | Bawang Dayak (Indonesia), Lagrimas de la Virgen (Spanish), Yahuar Piripiri |

| Family | lridaceae |

| Growth Habit | Perennial, herbaceous, bulbous plant |

| Key ldentifyingFeature | Reddish-purple bulbous rootstock |

| GeographicalDistribution | Native to tropical Central and South America (Mexico to Argentina).Introducedto parts of Southeast Asia and Africa. |

Other Potential Natural Sources of this compound

While Eleutherine bulbosa is the primary and most studied source of this compound, it's important to consider that other plants within the Iridaceae family or even other plant families might contain related naphthoquinones or potentially even this compound itself. However, specific reports of this compound isolation from other species are limited.

Related Naphthoquinones in Other Plants: Many other plants produce naphthoquinones, which are structurally similar to this compound. Examples include Plumbago species (containing plumbagin), Drosera species (containing various naphthoquinones), and certain members of the Boraginaceae and Juglandaceae families. While these plants don't necessarily contain this compound itself, studying them can provide insights into the biosynthesis and biological activity of naphthoquinones in general.

Case Studies and Research Findings

Phytochemical Studies of Eleutherine bulbosa: Numerous studies have analyzed the phytochemical composition of E. bulbosa extracts. These studies consistently identify this compound as a major constituent, along with other related naphthoquinones. These analyses often use techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify and quantify the compounds present. (Examples can be found in ethnopharmacological studies and chemical analyses of E. bulbosa).

Ethnobotanical Use and Traditional Knowledge: The traditional use of E. bulbosa in various ethnomedical practices in its native regions provides indirect evidence of the presence and potential bioactivity of compounds like this compound. Local communities have used the plant for various purposes, suggesting potential medicinal properties. (Information on ethnobotanical uses can be found in ethnobotanical databases and anthropological studies).

Absence of Other Confirmed Sources:

It's important to emphasize that while other plants may contain related naphthoquinones, there's a lack of robust scientific evidence confirming this compound's presence in other species besides Eleutherine bulbosa. Further research is needed to explore the potential for this compound biosynthesis in other organisms.

Exploring the Potential of Eleutherin

Published Research on Eleutherin

While research specifically isolating and investigating purified this compound is somewhat limited, a significant body of work focuses on extracts from Eleutherine bulbosa, which contain this compound as a major constituent along with other related naphthoquinones. This research provides valuable insights into the potential bioactivity associated with this compound[“].

In Vitro Studies

In vitro studies, conducted in controlled laboratory settings using cells or biological molecules, offer preliminary information about a compound's potential effects. Several in vitro studies have investigated the properties of E. bulbosa extracts:

Antimicrobial Activity: Several studies have explored the antimicrobial activity of E. bulbosa extracts against various bacteria and fungi. These studies often demonstrate inhibitory effects against different strains, suggesting the potential for this compound and related naphthoquinones to contribute to these effects. It is important to note that the observed effects may be due to the synergistic action of multiple compounds present in the extract, not solely this compound. (Example: Search for studies on antimicrobial activity of Eleutherine bulbosa extracts on databases like PubMed, ScienceDirect, or Google Scholar).

Antioxidant Properties: Some research has investigated the antioxidant capacity of E. bulbosa extracts. These studies typically use assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) or FRAP (ferric reducing ability of plasma) to measure the ability of the extracts to scavenge free radicals. The results often indicate significant antioxidant activity, which could be attributed, at least in part, to the presence of this compound and other phenolic compounds. (Example: Search for studies on antioxidant activity and phytochemical analysis of Eleutherine bulbosa).

Cytotoxic Activity: A few studies have explored the cytotoxic effects of E. bulbosa extracts on various cancer cell lines in vitro. These studies often report varying degrees of cytotoxicity, suggesting potential anticancer properties. However, further research with purified this compound is necessary to confirm its specific role in these effects.

In Vivo Studies

In vivo studies, conducted in living organisms (typically animals), provide more complex information about a compound's effects within a biological system. Research on this compound using in vivo models is even more limited than in vitro studies.

Limited In Vivo Data: Due to the limited availability of purified this compound and the focus on extracts in most studies, there is a scarcity of in vivo research directly investigating the effects of this compound. Some ethnopharmacological studies mention traditional uses of E. bulbosa for various conditions, which could suggest potential in vivo effects. However, these traditional uses require rigorous scientific validation.

Table 1: Summary of Research Areas and Findings

| Research Area | Key Findings (Based on Extracts) |

| Antimicrobial | Extracts show inhibitory effects against various bacteria and fungi in vitro. Suggestspotential antimicrobial properties, but further research with purifed this compound isneeded to isolate its specific contribution. |

| Antioxidant | Extracts demonstrate significant antioxidant activity in vitro, suggesting a potentialrole in scavenging free radicals. This effect could be attributed to this compound and otherphenolic compounds present in the extracts. |

| Cytotoxic (InVitro) | Some studies indicate cytotoxic effects of extracts on cancer cell lines in vitro.However, more research is required to determine the specific role of this compound inthese effects and to explore the potential mechanisms of action. |

| In Vivo | Limited data available. Ethnopharmacological uses suggest potential in vivo effects,but rigorous scientific validation is necessary. |

Potential Areas of Research Interest

Based on the existing research and the known properties of naphthoquinones, several areas warrant further investigation regarding this compound:

Mechanism: Elucidating the specific mechanisms by which this compound exerts its potential biological effects. This includes investigating its interactions with specific molecular targets within cells.

Structure-Activity Relationship: Studying how modifications to the this compound molecule affect its biological activity. This could lead to the development of more potent or selective derivatives.

Pharmacokinetic Studies: Investigating how this compound is absorbed, distributed, metabolized, and excreted in living organisms. This information is crucial for understanding its potential therapeutic applications.

In Vivo Efficacy and Safety Studies: Conducting rigorous in vivo studies to evaluate the efficacy and safety of this compound in relevant animal models.

Synergistic Effects: Exploring the potential synergistic effects of this compound with other natural compounds or conventional therapies.

常见问题

What is Eleutherin?

This compound is a naphthoquinone compound found in the bulbs of Eleutherine plants, particularly Eleutherine bulbosa[“][“]. It has various biological properties and potential medicinal uses.

What are the main sources of this compound?

This compound is primarily extracted from the bulbs of Eleutherine species, such as Eleutherine bulbosa and Eleutherine americana[“][“]. These plants are native to Central and South America but have been introduced to parts of Asia.

What are the potential health benefits of this compound?

This compound has shown several potential health benefits:

1. Antibacterial activity: It inhibits the growth of bacteria like Escherichia coli and Staphylococcus[“].

2. Antioxidant properties: this compound contributes to the antioxidant potential of Eleutherine bulbosa extracts[“].

3. Anti-inflammatory effects: It may help reduce inflammation in various conditions[“].

4. Potential adjuvant in antibiotic therapy: this compound might help reverse bacterial resistance in Staphylococcus aureus4.

How does this compound work against bacteria?

This compound appears to interact with several bacterial proteins, including:

1. Peptide deformylase (PDF)

2. Transcriptional regulator QacR

3.Regulatory protein BlaR1

These interactions may interfere with bacterial processes and contribute to its antibacterial effects[“].

Are there any side effects or safety concerns with this compound?

The search results do not provide specific information about side effects or safety concerns related to this compound. More research is needed to fully understand its safety profile and potential risks.

How is this compound typically used?

This compound is primarily studied for its potential medicinal properties. It is not yet widely used as a standalone treatment. Research is ongoing to determine its most effective applications and formulations.

属性

IUPAC Name |

(1R,3S)-9-methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-8-7-11-13(9(2)20-8)16(18)14-10(15(11)17)5-4-6-12(14)19-3/h4-6,8-9H,7H2,1-3H3/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJIIJBMBCZPSW-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(O1)C)C(=O)C3=C(C2=O)C=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=C([C@H](O1)C)C(=O)C3=C(C2=O)C=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197281 | |

| Record name | Eleutherin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478-36-4, 64869-73-4 | |

| Record name | (+)-Eleutherin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eleutherin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eleutherin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064869734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eleutherin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELEUTHERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J86WO1VYK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ELEUTHERIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FTP57M80A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。